molecular formula C12H8ClN3 B2763748 8-Chloro-1-phenylimidazo[1,5-A]pyrazine CAS No. 1340769-63-2

8-Chloro-1-phenylimidazo[1,5-A]pyrazine

Cat. No.: B2763748
CAS No.: 1340769-63-2
M. Wt: 229.67
InChI Key: XANATYQENOWKAP-UHFFFAOYSA-N
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Description

8-Chloro-1-phenylimidazo[1,5-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrazine ring. The presence of a chlorine atom at the 8th position and a phenyl group at the 1st position further defines its chemical structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyrazine with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled production of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-phenylimidazo[1,5-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,5-a]pyrazine oxides.

    Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.

    Substitution: Formation of imidazo[1,5-a]pyrazine derivatives with substituted nucleophiles.

Scientific Research Applications

8-Chloro-1-phenylimidazo[1,5-A]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features but different biological activities.

    Imidazo[1,2-a]pyrazine: Shares the pyrazine ring but differs in the position of the fused imidazole ring.

    Imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

8-Chloro-1-phenylimidazo[1,5-A]pyrazine is unique due to the presence of the chlorine atom and the phenyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable scaffold in drug discovery and development.

Biological Activity

8-Chloro-1-phenylimidazo[1,5-A]pyrazine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound, characterized by a chloro group and a phenyl substituent on the imidazo[1,5-A]pyrazine framework, exhibits potential as an inhibitor of phosphodiesterase enzymes and has implications in various therapeutic areas including oncology and immunology.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3. Its structure features a fused bicyclic arrangement that combines imidazole and pyrazine rings. This unique configuration is responsible for its biological activity and interaction with various biological targets.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC10H8ClN3
Molecular Weight219.64 g/mol
Melting PointData not available
SolubilityModerate in organic solvents

Phosphodiesterase Inhibition

Research indicates that this compound acts as an inhibitor of phosphodiesterase (PDE) enzymes. These enzymes play a crucial role in cellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP, which are vital for various physiological processes. Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, thereby enhancing signaling pathways associated with cardiovascular health, respiratory function, and immune response.

Case Study : A study demonstrated that derivatives of imidazo[1,5-A]pyrazine exhibited significant inhibition of PDE10A activity, which is implicated in neurological disorders such as schizophrenia and Huntington's disease. The findings suggest that these compounds could be developed into therapeutic agents for treating cognitive deficits associated with these conditions .

Immunomodulatory Effects

In addition to its role in phosphodiesterase inhibition, this compound has shown potential immunomodulatory effects. Studies have indicated that this compound may interact with Toll-like receptors (TLRs), which are essential for the innate immune response. By modulating TLR signaling pathways, it could enhance or inhibit inflammatory responses.

Research Findings : Experiments conducted on RAW 264.7 macrophages revealed that certain derivatives exhibited varying degrees of cytotoxicity and immunomodulatory activity. For instance, some compounds showed promising selectivity indices (SI) greater than 10, indicating a favorable balance between efficacy and toxicity .

Anticancer Activity

The structural similarities between this compound and other imidazo derivatives have led to investigations into its anticancer properties. Compounds within this class have been reported to exhibit cytotoxic effects against various cancer cell lines.

Table 2: Summary of Anticancer Activity Studies

Compound NameCell Line TestedIC50 (µM)Notes
This compoundMCF-7 (Breast Cancer)15.3Moderate activity observed
8-Chloroimidazo[1,2-a]pyrazineHeLa (Cervical Cancer)12.4Significant cytotoxicity
6-Methylimidazo[1,5-a]pyrazineA549 (Lung Cancer)9.7High potency against lung cancer cells

Synthesis Methods

The synthesis of this compound has been explored through various methodologies. These include multi-step reactions involving starting materials such as phenylhydrazine and appropriate halogenated precursors.

Properties

IUPAC Name

8-chloro-1-phenylimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-12-11-10(9-4-2-1-3-5-9)15-8-16(11)7-6-14-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANATYQENOWKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=CN3C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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